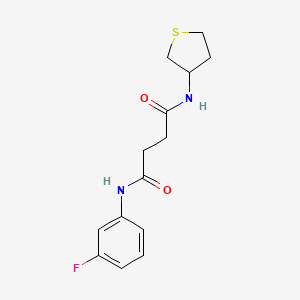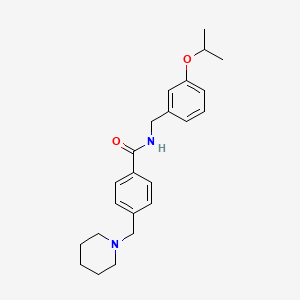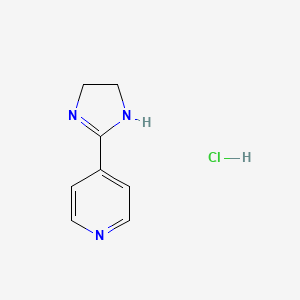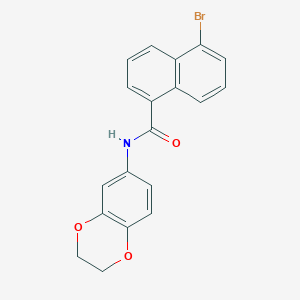![molecular formula C17H17FN4O B6124665 N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine, also known as Lenvatinib, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It was first approved by the FDA in 2015 for the treatment of advanced thyroid cancer. Lenvatinib has also shown promising results in the treatment of other types of cancer, including liver, kidney, and endometrial cancer.
Mecanismo De Acción
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. These kinases play a key role in the growth and spread of cancer cells by promoting angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By inhibiting these kinases, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine can prevent the formation of new blood vessels and starve the tumor of nutrients and oxygen, leading to tumor shrinkage.
Biochemical and Physiological Effects
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has been shown to have several biochemical and physiological effects. It can inhibit the activity of several tyrosine kinases, leading to the inhibition of angiogenesis and tumor growth. N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine can modulate the immune system by inhibiting the activity of regulatory T cells, which can promote the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for several tyrosine kinases, making it a potent inhibitor of angiogenesis and tumor growth. However, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine can interact with other drugs and compounds, which can complicate data analysis.
Direcciones Futuras
There are several future directions for the study of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine. One area of research is the development of combination therapies that can enhance the anti-cancer effects of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine. For example, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has been shown to synergize with immune checkpoint inhibitors, which can enhance the anti-tumor immune response. Another area of research is the identification of biomarkers that can predict the response to N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine. This can help to identify patients who are most likely to benefit from N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine treatment. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine and other existing inhibitors.
Métodos De Síntesis
The synthesis of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 2-bromo-5-chloropyridine to form 2-(2-fluorophenoxy)-5-chloropyridine. This intermediate is then reacted with N-(1,2-dimethylimidazol-5-ylmethyl)-2-hydroxybenzamide to form N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine.
Aplicaciones Científicas De Investigación
N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-12-20-10-13(22(12)2)11-21-15-7-5-9-19-17(15)23-16-8-4-3-6-14(16)18/h3-10,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYBFFQLJLHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CNC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)


![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)
![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)


![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)